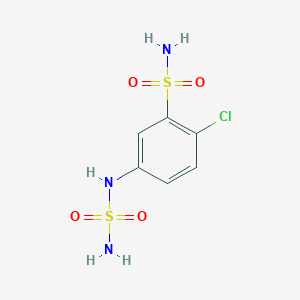
2-Chloro-5-(sulfamoylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2. It is a derivative of benzenesulfonamide and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-(sulfamoylamino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(sulfamoylamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its use as an anticancer and antimicrobial agent . The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-5-(sulfamoylamino)benzenesulfonamide include other benzenesulfonamide derivatives such as:
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a valuable compound in targeted cancer therapy .
Eigenschaften
CAS-Nummer |
56663-84-4 |
|---|---|
Molekularformel |
C6H8ClN3O4S2 |
Molekulargewicht |
285.7 g/mol |
IUPAC-Name |
2-chloro-5-(sulfamoylamino)benzenesulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-5-2-1-4(10-16(9,13)14)3-6(5)15(8,11)12/h1-3,10H,(H2,8,11,12)(H2,9,13,14) |
InChI-Schlüssel |
LBTZLSCGUMNCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


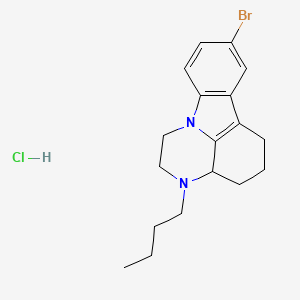
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
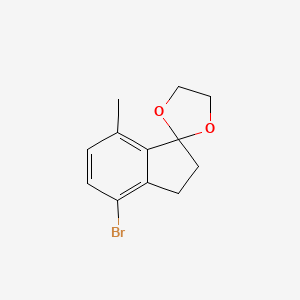
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
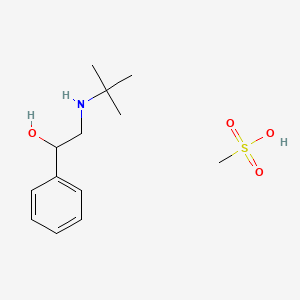
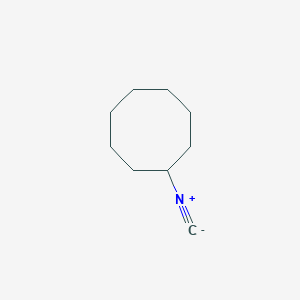
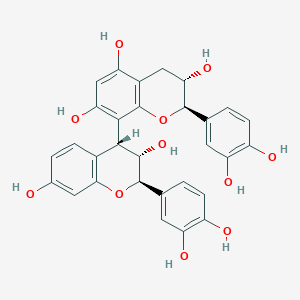
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
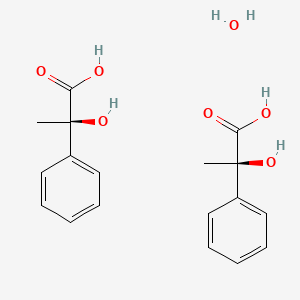
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)


